molecular formula C18H18O6 B13882026 4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid

4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid

Cat. No.: B13882026
M. Wt: 330.3 g/mol
InChI Key: BAIQVQLLZUFAHO-UHFFFAOYSA-N
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Description

4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid is an organic compound with the molecular formula C20H18O9 It is a derivative of benzoic acid and is characterized by the presence of ethoxyethoxy groups attached to the benzoyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 2-bromoethyl ethyl ether, followed by further reactions to introduce the ethoxyethoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxyethoxy groups can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes or receptors. The benzoyl and benzoic acid moieties can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid is unique due to the presence of both benzoyl and benzoic acid moieties, along with the ethoxyethoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[4-(2-ethoxyethoxy)benzoyl]oxybenzoic acid

InChI

InChI=1S/C18H18O6/c1-2-22-11-12-23-15-7-5-14(6-8-15)18(21)24-16-9-3-13(4-10-16)17(19)20/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

BAIQVQLLZUFAHO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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